6-(Di-Boc-amino)-2-bromopyridine

Catalog No.
S735440
CAS No.
870703-61-0
M.F
C15H21BrN2O4
M. Wt
373.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Di-Boc-amino)-2-bromopyridine

CAS Number

870703-61-0

Product Name

6-(Di-Boc-amino)-2-bromopyridine

IUPAC Name

tert-butyl N-(6-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Molecular Formula

C15H21BrN2O4

Molecular Weight

373.24 g/mol

InChI

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-7-8-10(16)17-11/h7-9H,1-6H3

InChI Key

MRXCEYKGPXZUBZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C1=NC(=CC=C1)Br)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC(=CC=C1)Br)C(=O)OC(C)(C)C

Building Block for Organic Synthesis:

Due to the presence of a reactive amine group and a bromine atom, 6-(Di-Boc-amino)-2-bromopyridine serves as a valuable building block for the synthesis of diverse organic molecules. The amine group allows for further functionalization through various chemical reactions, while the bromine atom can be readily substituted with other functional groups, enabling the creation of complex organic structures. [Source: Sigma-Aldrich product page for 6-(Di-Boc-amino)-2-bromopyridine, ]

Precursor for Pharmaceutical Development:

The ability to modify the core structure of 6-(Di-Boc-amino)-2-bromopyridine has led to its exploration in the development of new pharmaceuticals. Researchers can leverage the versatility of the molecule to introduce functionalities that potentially possess medicinal properties. Studies have investigated its potential application in developing drugs for various therapeutic areas, although further research is needed to determine its efficacy and safety in clinical settings. [Source: Combi-Blocks product page for 6-(Di-Boc-amino)-2-bromopyridine, ]

6-(Di-Boc-amino)-2-bromopyridine is an organic compound containing a pyridine ring with a bromine atom at position 2 and a protected amine group at position 6. The "Di-Boc" refers to a di-tert-butyl dicarbonate protecting group commonly used in organic synthesis to shield the amine functionality []. This compound serves as a valuable building block for the synthesis of more complex molecules in scientific research, particularly in medicinal chemistry and the development of new pharmaceuticals [].


Molecular Structure Analysis

The key feature of 6-(Di-Boc-amino)-2-bromopyridine is the combination of a bromine atom, a protected amine group, and a pyridine ring. The bromine atom introduces a reactive site for further chemical modifications, while the protected amine allows for selective manipulation without affecting the amine functionality. The aromatic pyridine ring provides stability and rigidity to the molecule [].


Chemical Reactions Analysis

Due to its protected amine and reactive bromine, 6-(Di-Boc-amino)-2-bromopyridine can participate in various chemical reactions:

  • Suzuki-Miyaura Coupling: This reaction allows the replacement of the bromine atom with various organic groups by utilizing a palladium catalyst []. This reaction is crucial for extending the molecule and introducing desired functionalities.
6-(Di-Boc-amino)-2-bromopyridine + R-B(OH)2 -> 6-(Di-Boc-amino)-2-R-pyridine + H2O + BY (where R is an organic group, B is a boron-containing moiety, and Y is a leaving group) []
  • Deprotection: The di-tert-butyl dicarbonate (Boc) protecting group can be removed under acidic conditions to reveal the free amine group, enabling further reactions for introducing diverse functionalities [].
6-(Di-Boc-amino)-2-bromopyridine + HCl -> 6-Amino-2-bromopyridine + CO2 + (CH3)3C-Cl
  • Nucleophilic Substitution: The amine group, once deprotected, can participate in nucleophilic substitution reactions, allowing for the attachment of various functional groups [].

6-(Di-Boc-amino)-2-bromopyridine is versatile in chemical transformations due to its functional groups. Key reactions include:

  • Suzuki-Miyaura Coupling: The bromine atom can participate in cross-coupling reactions with organoboron compounds, facilitating the formation of biaryl compounds.
  • Nucleophilic Substitution: The Boc-protected amino groups can be selectively deprotected under mild conditions, allowing for further functionalization of the pyridine ring.
  • Acylation and Alkylation: The amino groups can undergo acylation or alkylation, enabling the synthesis of more complex structures .

The synthesis of 6-(Di-Boc-amino)-2-bromopyridine typically involves:

  • Bromination: Starting from 2-aminopyridine, bromination is performed to introduce the bromine atom at the 2-position.
  • Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O), often in the presence of a base such as triethylamine or DMAP (4-Dimethylaminopyridine) to facilitate the reaction .
  • Purification: The final product is purified through crystallization or chromatography techniques.

6-(Di-Boc-amino)-2-bromopyridine finds applications in:

  • Organic Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Bioconjugation: The compound can be utilized in bioconjugation strategies due to its reactive bromine atom and protected amine functionalities.
  • Peptide Synthesis: Its Boc-protected amino groups make it suitable for peptide coupling reactions, allowing for selective deprotection when needed .

Interaction studies involving 6-(Di-Boc-amino)-2-bromopyridine focus on its behavior in biochemical environments. Research indicates that the compound can effectively interact with various nucleophiles, facilitating nucleophilic substitution reactions. Additionally, studies on its derivatives suggest potential interactions with biological targets, although specific data on this compound's interactions are still emerging.

Several compounds share structural similarities with 6-(Di-Boc-amino)-2-bromopyridine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-AminopyridineBasic pyridine structure with an amino groupLacks protective groups; more reactive
N-Boc-2-aminopyridineSimilar Boc protection but without brominationLess versatile in coupling reactions
6-Bromo-2-pyridinamineBrominated pyridine without Boc protectionMore reactive amine; less stable
5-(Di-Boc-amino)-2-bromopyridineSimilar Boc protection but different position of amineDifferent reactivity profile due to positional changes

The uniqueness of 6-(Di-Boc-amino)-2-bromopyridine lies in its dual Boc protection combined with a brominated pyridine core, which enhances both stability and reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective functionalization is required .

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Di-tert-butyl (6-bromopyridin-2-yl)-2-imidodicarbonate

Dates

Modify: 2023-08-15

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